Ethyl 3-oxopiperazine-1-carboxylate Ethyl 3-oxopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 59701-99-4
VCID: VC3803361
InChI: InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
SMILES: CCOC(=O)N1CCNC(=O)C1
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol

Ethyl 3-oxopiperazine-1-carboxylate

CAS No.: 59701-99-4

Cat. No.: VC3803361

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxopiperazine-1-carboxylate - 59701-99-4

Specification

CAS No. 59701-99-4
Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
IUPAC Name ethyl 3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
Standard InChI Key CWVCSOZZZJTENQ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCNC(=O)C1
Canonical SMILES CCOC(=O)N1CCNC(=O)C1

Introduction

Structural and Physicochemical Properties

Ethyl 3-oxopiperazine-1-carboxylate has the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . Its structure features a six-membered piperazine ring with a ketone (C=O) at the 3-position and an ethyl ester (–COOEt) at the 1-position. Key physicochemical properties include:

PropertyValueSource
Density~1.1 g/cm³ (estimated)
Boiling PointNot explicitly reported
Melting PointNot explicitly reported
SolubilitySoluble in polar organic solvents (e.g., DMF, methanol)

The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which enhance its susceptibility to nucleophilic and electrophilic attacks .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of piperazine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under reflux conditions . A typical procedure is as follows:

  • Reagents: Piperazine, ethyl chloroformate, triethylamine, anhydrous DMF.

  • Conditions: Reflux at 80–100°C for 12–24 hours.

  • Purification: Column chromatography or recrystallization from ethanol .

This method yields the target compound with a purity of ≥98% .

Industrial Methods

Industrial production often employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly adopted to enhance sustainability .

Chemical Reactivity and Derivative Formation

Ethyl 3-oxopiperazine-1-carboxylate participates in three primary reaction types:

Oxidation

The ketone group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃ . For example:
C₇H₁₂N₂O₃KMnO₄C₆H₁₀N₂O₄ (carboxylic acid derivative)\text{C₇H₁₂N₂O₃} \xrightarrow{\text{KMnO₄}} \text{C₆H₁₀N₂O₄} \ (\text{carboxylic acid derivative})

Reduction

The ketone is reduced to a hydroxyl group with NaBH₄ or LiAlH₄, yielding hydroxyazetidine derivatives .

Substitution

The ethyl ester undergoes nucleophilic substitution with amines or alcohols, forming amides or ethers. For instance, reaction with benzylamine produces N-benzyl-3-oxopiperazine-1-carboxamide .

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of ethyl 3-oxopiperazine-1-carboxylate exhibit antimycobacterial activity against Mycobacterium tuberculosis. Compound 17d (a triazole derivative) showed an MIC₉₀ of 12.5 µg/mL, comparable to first-line drugs .

Anticancer Research

Imidazole-containing analogs demonstrate apoptosis-inducing effects in cancer cells. For example, derivative 17a inhibited breast cancer cell proliferation with an IC₅₀ of 50 µM .

Enzyme Inhibition

The compound acts as a CYP121A1 inhibitor, a cytochrome P450 enzyme critical for M. tuberculosis survival. Binding studies revealed a dissociation constant (Kₑ) of 225.8 µM for the 4-fluorobenzyl derivative .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)

    • δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 3.45–3.60 (m, 4H, piperazine ring) .

Infrared (IR) Spectroscopy

  • IR (KBr):

    • 1689 cm⁻¹ (ester C=O stretch)

    • 1631 cm⁻¹ (ketone C=O stretch) .

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